N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound features a central ethanediamide (oxamide) backbone linking two distinct moieties:
- Piperazine core: Substituted with a 2-fluorophenyl group at the 4-position, connected via an ethyl chain.
- Morpholine moiety: Attached to the oxamide through a second ethyl chain.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O3/c21-17-3-1-2-4-18(17)26-11-9-24(10-12-26)7-5-22-19(27)20(28)23-6-8-25-13-15-29-16-14-25/h1-4H,5-16H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIGBUWQRKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCCN2CCOCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been studied for its effects on neurotransmitter transporters, particularly equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating adenosine levels, which play a vital role in various neurological functions and pathologies. Research indicates that derivatives of this compound can selectively inhibit ENT1 and ENT2 transporters, making them potential candidates for treating conditions like epilepsy and other neurological disorders .
Case Study : A study demonstrated that specific analogs of the compound showed enhanced selectivity towards ENT2 over ENT1, which could lead to reduced side effects compared to non-selective inhibitors .
2. Antidepressant Activity
The structural features of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide suggest potential antidepressant properties. Compounds with similar piperazine structures have been linked to serotonin receptor modulation, which is a common target in antidepressant drug design.
Data Table: Structure-Activity Relationship (SAR)
| Compound | Target Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| FPMINT | ENT1 | 50 | Low |
| FPMINT | ENT2 | 5 | High |
This table illustrates the potency and selectivity of related compounds, indicating that modifications in the structure can significantly impact their pharmacological profiles .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperazine derivatives. The introduction of fluorophenyl and morpholine groups enhances its binding affinity to biological targets.
3. Cancer Therapy
Emerging studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving proteasome inhibition .
Case Study : A recent investigation into related piperazine derivatives revealed their ability to inhibit the proliferation of breast cancer cells, presenting a viable avenue for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the function of these targets and altering cellular pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a role in nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Piperazine-Based Analogues
Substituent Effects on the Piperazine Ring
- 18F-Mefway and 18F-FCWAY : These 5-HT1A receptor ligands share a piperazine core substituted with methoxyphenyl (18F-FCWAY) or fluorophenyl (18F-Mefway) groups. The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxyphenyl analogs, as fluorine reduces susceptibility to oxidative metabolism .
- Cariprazine: A clinically approved antipsychotic with a 2,3-dichlorophenyl-piperazine moiety.
Arylpiperazine Derivatives in Receptor Targeting
- D3 Receptor Ligands: Compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) () demonstrate that electron-withdrawing groups (e.g., -CN, -CF3) on the aryl ring enhance dopamine D3 receptor affinity. The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing receptor affinity and pharmacokinetics .
Table 1: Piperazine Substituent Effects
Linker and Terminal Group Modifications
Ethanediamide (Oxamide) Linkers
- BF00273 : N'-(2-Ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide () shares the ethanediamide linker and morpholine terminus. The ethanediamide group facilitates hydrogen bonding, critical for membrane permeability and target engagement. Replacing the ethoxyphenyl with 2-fluorophenyl may improve CNS penetration due to fluorine’s lipophilicity .
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () : The benzoyl-piperazine group contrasts with the fluorophenyl-piperazine in the target compound, suggesting divergent receptor interactions (e.g., serotonin vs. dopamine receptors) .
Morpholine Terminal Group
The morpholine moiety enhances solubility and modulates pharmacokinetics. For example, in BF00273 (), morpholine improves aqueous solubility compared to pyridine-terminated analogs like 18F-Mefway (), which may exhibit faster clearance due to polar interactions .
Table 2: Linker and Terminal Group Comparisons
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a compound that has garnered attention due to its potential pharmacological applications, particularly in the context of neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN4O2 |
| Molecular Weight | 404.49 g/mol |
| IUPAC Name | This compound |
| LogP | 2.8565 |
| Polar Surface Area | 40.118 Ų |
This structure is characterized by the presence of a fluorophenyl group and a morpholine moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine ring is known for its ability to modulate receptor activity, while the fluorophenyl group enhances binding affinity. This dual action may contribute to its efficacy in treating conditions like depression and anxiety disorders.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Serotonin Reuptake Inhibition : The compound has been linked to serotonin-selective reuptake inhibition, which is a mechanism commonly exploited in antidepressants .
- Dopamine Receptor Interaction : Studies show that piperazine derivatives can interact with dopamine receptors, potentially influencing mood and behavior .
- CNS Activity : The compound's logP value suggests good blood-brain barrier penetration, indicating potential central nervous system (CNS) activity .
Case Studies
- Skeletal Muscle Relaxant Activity : A study demonstrated that piperazine derivatives exhibited significant skeletal muscle relaxant activity compared to control groups (P < 0.001), suggesting therapeutic potential in muscle-related disorders .
- Neurotransmitter Modulation : Research involving animal models has shown that compounds with similar structures can alter neurotransmitter levels, leading to improved behavioral outcomes in models of anxiety and depression .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Derivative : The reaction of 2-fluorophenylamine with piperazine yields the desired piperazine derivative.
- Alkylation : An alkylating agent introduces the ethyl group to the piperazine structure.
- Final Coupling : The alkylated piperazine is then reacted with morpholine derivatives to form the final product.
Comparative Analysis
When compared with other piperazine derivatives, this compound stands out due to its unique substitution patterns that enhance pharmacokinetic properties such as metabolic stability and lipophilicity.
| Compound Name | Biological Activity |
|---|---|
| N-{2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-isopropylphenyl]ethanediamide | Moderate CNS activity |
| N-{2-[4-(bromophenyl)piperazin-1-yl]ethyl}-N'-[3-morpholino-propionamide] | High serotonin reuptake inhibition |
| N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-N'-[2-(morpholin-4-yl)ethyl]} | Enhanced receptor binding and CNS penetration |
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between piperazine and morpholine derivatives under controlled temperatures (e.g., 0–5°C for exothermic steps) .
- Solvent optimization (e.g., dichloromethane or DMF for polar intermediates) to enhance solubility and reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the final product from by-products . Analytical validation using HPLC (≥95% purity) and NMR (to confirm substituent positions) is mandatory .
Q. How can the compound’s structural conformation be validated experimentally?
- 1H/13C NMR : Assign peaks to confirm the ethylenediamide backbone, fluorophenyl, and morpholinyl groups .
- X-ray crystallography : Resolve 3D conformation, particularly for assessing intramolecular hydrogen bonding between the amide groups .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and rule out side products .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Receptor binding assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine receptors due to the fluorophenyl-piperazine moiety .
- Enzyme inhibition studies : Test against acetylcholinesterase or kinases, leveraging morpholine’s hydrogen-bonding potential .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s target selectivity?
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT1A, using crystallographic data from homologous proteins .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to identify critical binding residues .
- QSAR studies : Corlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity trends .
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (via liver microsomes), and blood-brain barrier permeability (PAMPA assay) to explain bioavailability gaps .
- Metabolite identification (LC-MS/MS): Detect active/inactive metabolites that may alter in vivo efficacy .
- Dose-response recalibration : Adjust in vivo dosing regimens based on protein binding and tissue distribution studies .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
- Protecting group strategies : Use Boc for amine intermediates to prevent unwanted side reactions during coupling steps .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in heterocyclic ring formation .
- Chiral chromatography : Resolve enantiomers if racemization occurs during amide bond formation .
Q. What mechanistic insights explain its differential activity across cell types?
- Transcriptomic profiling (RNA-seq): Compare gene expression in responsive vs. resistant cell lines to identify target pathways .
- Kinase profiling arrays : Quantify inhibition of kinases like PI3K/AKT, which are modulated by morpholine-containing compounds .
- CRISPR screening : Identify genetic dependencies (e.g., receptor isoforms) affecting compound sensitivity .
Methodological Challenges
Q. What techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic buffers, UV light, and oxidants (H2O2) to identify labile functional groups .
- Long-term storage stability : Monitor degradation products at –20°C vs. 4°C using accelerated stability testing .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution .
Q. What are best practices for reconciling conflicting SAR data in analogues?
- Meta-analysis : Pool data from structural analogues (e.g., variations in fluorophenyl or morpholinyl groups) to identify conserved pharmacophores .
- Free-energy perturbation (FEP) : Calculate binding energy differences between analogues to rationalize activity cliffs .
- Crystallographic comparison : Overlay ligand-receptor structures to pinpoint steric or electronic clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
